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The journey to understanding Angiotensin II began in 1898 when Robert Tigerstedt and his

student Per Bergman discovered that a substance extracted from rabbit kidneys, which they

named "renin," had a pressor (blood pressure-increasing) effect when injected into other

rabbits.[1][2] It took several decades to unravel the mechanism. In the 1930s, two independent

research groups, one led by Irvine Page in the United States and another by Eduardo Braun-

Menéndez in Argentina, found that renin was an enzyme.[3][4] They demonstrated that renin

acted on a plasma protein to produce the actual pressor agent.[1] This active substance was

initially called "angiotonin" or "hypertensin," and in 1958, the two groups agreed on the unified

name "angiotensin."

Further research revealed a two-step enzymatic process. Renin cleaves a liver-derived

precursor protein, angiotensinogen, to form the inactive decapeptide Angiotensin I. Angiotensin

I is then converted into the highly active octapeptide, Angiotensin II, by the Angiotensin-

Converting Enzyme (ACE), which is found primarily in the lungs. This cascade, known as the

Renin-Angiotensin System (RAS), is a critical regulator of blood pressure and fluid balance.

The octapeptide sequence of Angiotensin II is Asp-Arg-Val-Tyr-Ile-His-Pro-Phe. Synthetic

Angiotensin II is typically formulated as an acetate salt to improve its stability and solubility for

research and clinical use.
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Fig 1. The enzymatic cascade of the Renin-Angiotensin System (RAS).

Chemical Synthesis of Angiotensin II Acetate
The synthesis of peptides like Angiotensin II is predominantly achieved through Solid-Phase

Peptide Synthesis (SPPS). The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is

the most common approach. This method involves building the peptide chain sequentially while

it is anchored to an insoluble polymer resin, simplifying the purification process at each step.

Experimental Protocol: Solid-Phase Peptide Synthesis
(SPPS)
This protocol outlines a standard manual procedure for the synthesis of Angiotensin II (H-Asp-

Arg-Val-Tyr-Ile-His-Pro-Phe-OH) on a 2-chlorotrityl chloride resin, which allows for the cleavage

of the final peptide with a C-terminal carboxylic acid.

Materials:

Resin: 2-chlorotrityl chloride resin.

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), N-methyl-2-pyrrolidone

(NMP), Diisopropylethylamine (DIPEA), Piperidine, Diethyl ether.

Amino Acids: Fmoc-Phe-OH, Fmoc-Pro-OH, Fmoc-His(Trt)-OH, Fmoc-Ile-OH, Fmoc-

Tyr(tBu)-OH, Fmoc-Val-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Asp(OtBu)-OH. (Side-chain protecting
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groups are in parentheses).

Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium

hexafluorophosphate), HOBt (Hydroxybenzotriazole).

Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water.

Procedure:

Resin Preparation and First Amino Acid Loading:

Swell 2-chlorotrityl chloride resin in DCM in a reaction vessel for 30-60 minutes.

Dissolve Fmoc-Phe-OH (3 equivalents relative to resin loading capacity) and DIPEA (7.5

equivalents) in DCM.

Add the amino acid solution to the swollen resin and agitate for 1-2 hours.

To cap any remaining reactive sites, add methanol and agitate for 30 minutes.

Wash the resin thoroughly with DCM and then DMF to prepare for the first synthesis cycle.

Peptide Chain Elongation (Iterative Cycle):

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 20

minutes to remove the Fmoc protecting group from the N-terminus of the peptide chain.

Wash the resin extensively with DMF.

Amino Acid Coupling:

In a separate vial, pre-activate the next Fmoc-protected amino acid (e.g., Fmoc-Pro-OH,

3 eq.) with HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF for 5-10 minutes.

Add the activated amino acid solution to the resin.

Agitate the reaction vessel for 1-2 hours to allow the coupling reaction to complete.

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and

byproducts.
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Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino

acid (His, Ile, Tyr, Val, Arg, Asp) in the sequence.

Cleavage and Deprotection:

After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the

resin with DCM and dry it under a vacuum.

Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water).

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This

step cleaves the peptide from the resin and removes the side-chain protecting groups

(tBu, Trt, Pbf, OtBu).

Filter the resin and collect the filtrate containing the crude peptide.

Purification and Isolation:

Precipitate the crude peptide from the TFA solution by adding cold diethyl ether.

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

Dissolve the crude peptide pellet in a minimal amount of a water/acetonitrile mixture.

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-

HPLC).

Analyze fractions for purity and collect those containing the desired peptide.

Confirm the identity and mass of the purified peptide using Mass Spectrometry (e.g.,

MALDI-TOF or ESI-MS).

Lyophilize the pure fractions to obtain Angiotensin II as a white powder. The acetate form

is obtained by using an acetate-containing mobile phase during HPLC or through a salt

exchange process.
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Fig 2. General workflow for Solid-Phase Peptide Synthesis (SPPS) of Angiotensin II.
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Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and biological

activity of Angiotensin II and its analogues.

Table 1: Representative Synthesis and Purification Data

Parameter Value Method

Crude Peptide Yield 75-90% Gravimetric

Purity after Cleavage >70% RP-HPLC

Purity after Purification >98% RP-HPLC

Observed Mass [M+H]⁺ 1046.5 Da ESI-MS

| Theoretical Mass | 1046.19 Da | - |

Table 2: Receptor Binding Affinities of Angiotensin II Analogues This table presents data on the

importance of specific amino acid residues for receptor binding, as determined by substituting

each residue with Glycine (Gly).
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Peptide Analogue
AT1 Receptor Affinity (Kᵢ,
µM)

AT2 Receptor Affinity (Kᵢ,
nM)

Angiotensin II 0.0018 0.25

[Gly¹]Ang II 0.015 0.44

[Gly²]Ang II > 10 23

[Gly³]Ang II 0.0031 0.58

[Gly⁴]Ang II 0.086 0.61

[Gly⁵]Ang II 0.0039 0.32

[Gly⁶]Ang II 0.025 0.28

[Gly⁷]Ang II 0.0017 0.22

[Gly⁸]Ang II > 10 0.56

Data adapted from a study on

Angiotensin II analogues. The

results show that Arg² and

Phe⁸ are critical for AT1

receptor binding, while only

Arg² is crucial for high-affinity

AT2 binding.

Angiotensin II Signaling Pathways
Angiotensin II exerts its diverse physiological effects by binding to specific G-protein coupled

receptors, primarily the Angiotensin II Type 1 (AT₁) and Type 2 (AT₂) receptors. These two

receptors often mediate opposing actions.

AT₁ Receptor Signaling
The AT₁ receptor is responsible for most of the well-known effects of Angiotensin II, including

vasoconstriction, aldosterone release, inflammation, and cellular growth. Its signaling is

complex and involves multiple downstream pathways:
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Gq/₁₁ Pathway: Upon Angiotensin II binding, the AT₁ receptor activates the Gq/₁₁ protein,

which in turn stimulates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-

bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

IP₃ and Calcium Mobilization: IP₃ binds to its receptor on the endoplasmic reticulum,

triggering the release of intracellular calcium (Ca²⁺).

DAG and PKC Activation: DAG, along with elevated Ca²⁺, activates Protein Kinase C (PKC),

which phosphorylates numerous target proteins, leading to cellular responses like smooth

muscle contraction and gene expression.

MAPK Activation: AT₁ receptor activation also stimulates Mitogen-Activated Protein Kinase

(MAPK) cascades, such as ERK1/2, JNK, and p38-MAPK, which are critical for cell growth,

hypertrophy, and inflammation.

ROS Generation: The AT₁ receptor can activate NADPH oxidase (NOX), leading to the

production of Reactive Oxygen Species (ROS), which act as second messengers in various

pathological processes.
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Fig 3. Major signaling pathways activated by the Angiotensin II AT₁ receptor.
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AT₂ Receptor Signaling
The AT₂ receptor is highly expressed in fetal tissues and its expression decreases after birth,

but it can be re-expressed under pathological conditions. The signaling from the AT₂ receptor

generally counteracts the effects of the AT₁ receptor. Its activation is associated with:

Vasodilation (often via nitric oxide and cGMP pathways)

Anti-proliferative effects

Anti-inflammatory and anti-fibrotic actions

Apoptosis

The exact signaling mechanisms of the AT₂ receptor are less defined than those of the AT₁

receptor but are known to involve protein phosphatases that can dephosphorylate and

inactivate components of the MAPK pathway stimulated by the AT₁ receptor.
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Fig 4. Opposing physiological effects mediated by AT₁ and AT₂ receptors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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